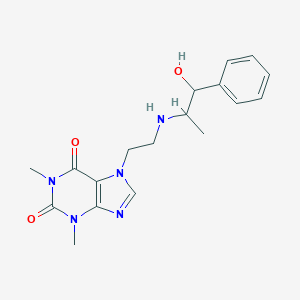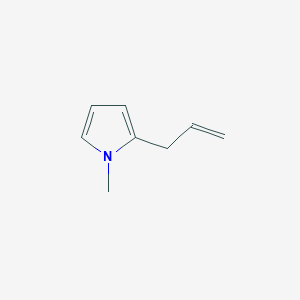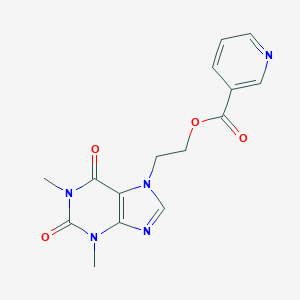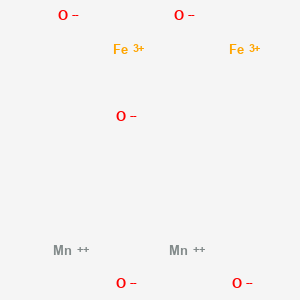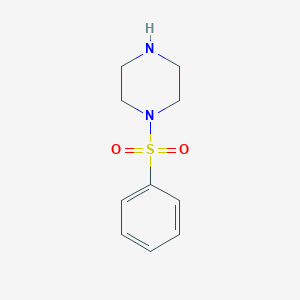
1-(Phenylsulfonyl)piperazine
Descripción general
Descripción
Synthesis Analysis
- 1-(Phenylsulfonyl)piperazine derivatives are synthesized through various chemical reactions. For instance, (piperazin-1-yl-phenyl)-arylsulfonamides are synthesized to show high affinities for serotonin receptors, as demonstrated by (Park et al., 2010).
Molecular Structure Analysis
- The crystal structure of derivatives like 1-Benzhydryl-4-phenylmethane sulfonyl piperazine is characterized by techniques like X-ray crystallography, showing a chair conformation for the piperazine ring and a distorted tetrahedral configuration for the sulfonyl moiety (Kumar et al., 2007).
Chemical Reactions and Properties
- Piperazine derivatives undergo various chemical reactions. For instance, the sulfomethylation of piperazine with formaldehyde bisulfite is described, influencing the introduction of methanesulfonate groups into the structures (van Westrenen & Sherry, 1992).
Physical Properties Analysis
- The physical properties of these compounds can be characterized by techniques such as NMR, MS, and IR. For example, the crystal structure of 1-Benzhydryl-4-Methane-Sulfonyl-Piperazine was determined using spectroscopic techniques and X-ray crystallography, revealing details about bond angles and molecular conformation (Naveen et al., 2007).
Chemical Properties Analysis
- The chemical properties of 1-(Phenylsulfonyl)piperazine derivatives can be explored through their reactions with other compounds. For instance, the synthesis of hyperbranched polymers from monomers including 1-(2-aminoethyl)piperazine is an example of its chemical reactivity (Yan & Gao, 2000).
Aplicaciones Científicas De Investigación
Piperazines, including 1-(Phenylsulfonyl)piperazine, are widely used in various fields of scientific research, particularly in medicinal chemistry . Here are some key points:
-
Medicinal Chemistry : Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . It is a key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . The structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions .
-
Synthesis of Piperazines : Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This has expanded the growing portfolio in the piperazine toolbox for broad applications in medicinal chemistry research .
-
Pharmacological Properties : Piperazine is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The nitrogen atom sites serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .
-
Pharmaceuticals : Piperazine derivatives are known for their broad therapeutic spectrum . They are used in the treatment of various conditions such as depression, hypertension, bacterial and fungal infections, inflammation, malaria, cancer, and HIV .
-
Antidepressants : Piperazine nucleus is found in many marketed drugs in the realm of antidepressants like amoxapine .
-
Antipsychotics : Piperazine derivatives are used in antipsychotic drugs such as bifeprunox .
-
Antihistamines : Drugs such as cyclizine and oxatomide, used to treat allergy symptoms, contain a piperazine nucleus .
-
Antifungals : Piperazine derivatives are used in antifungal drugs like itraconazole .
-
Antibiotics : Piperazine nucleus is also found in antibiotics like ciprofloxacin .
-
Synthesis of Piperazines : Recent methods for the synthesis of piperazine derivatives have been developed, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
-
C–H Functionalization : Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring. This has expanded the growing portfolio in the piperazine toolbox for broad applications in medicinal chemistry research .
-
Drug Discovery : Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .
-
Pharmacokinetic Profiles : The nitrogen atom sites in piperazine serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .
-
3D Geometry Adjustment : The presence of the additional nitrogen in piperazine permits for adjusting 3D geometry at the distal position of the six-membered ring, which is not easily available with morpholines or piperidines, the closest six-membered ring heterocyclic analogues of piperazines .
-
Phenylsulfonyl Piperazines in Life Sciences : Phenylsulfonyl piperazines have been studied in life sciences, although specific applications are not readily available .
Safety And Hazards
Propiedades
IUPAC Name |
1-(benzenesulfonyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c13-15(14,10-4-2-1-3-5-10)12-8-6-11-7-9-12/h1-5,11H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANQJUFFKXWVJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355603 | |
| Record name | 1-(phenylsulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194334 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(Phenylsulfonyl)piperazine | |
CAS RN |
14172-55-5 | |
| Record name | 1-(phenylsulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(benzenesulfonyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


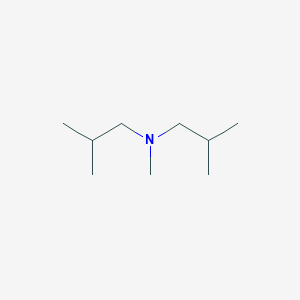

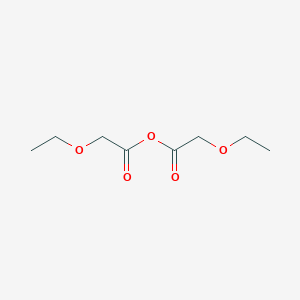
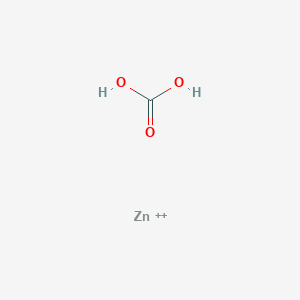

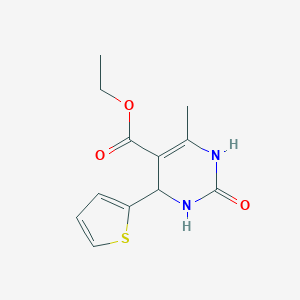
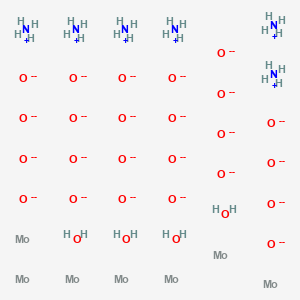
![5'-Bromospiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B87538.png)
